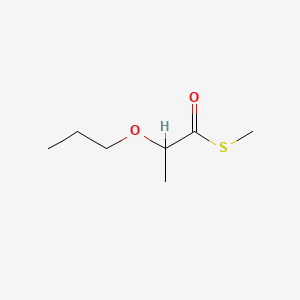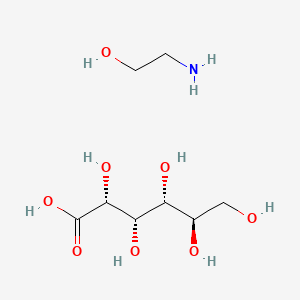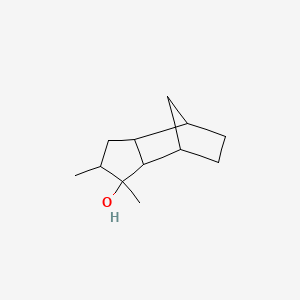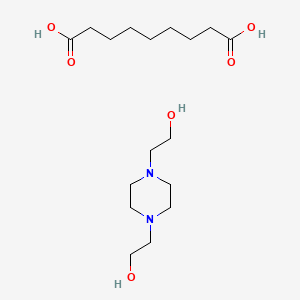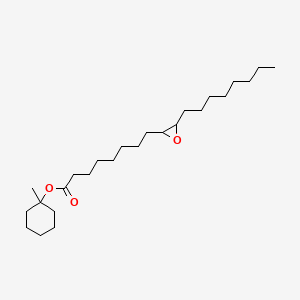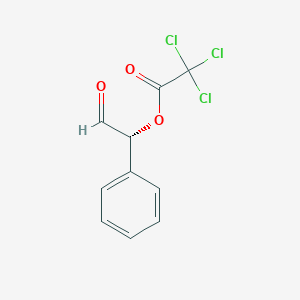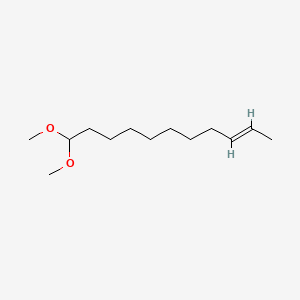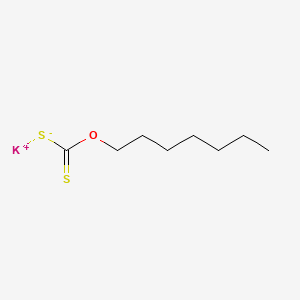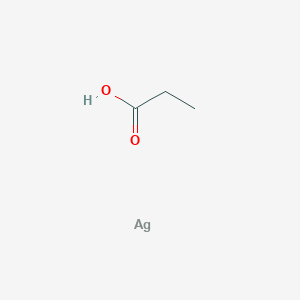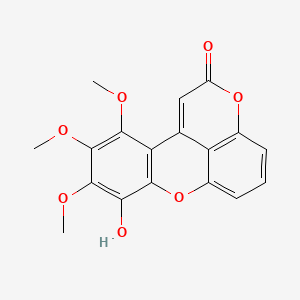
Hydroxytrimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one is a complex organic compound with the molecular formula C18H14O7 and a molecular weight of 342.29956 It is known for its unique structure, which includes a pyrano-xanthenone core with hydroxy and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrano-xanthenone core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one, such as quinones, hydroxy derivatives, and substituted compounds.
Wissenschaftliche Forschungsanwendungen
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one can be compared with other similar compounds, such as:
Xanthones: These compounds share a similar core structure but differ in their functional groups.
Flavonoids: While they have a different core structure, they exhibit similar biological activities.
Coumarins: These compounds also have a lactone ring and show comparable chemical reactivity.
The uniqueness of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one lies in its specific functional groups and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
87865-18-7 |
|---|---|
Molekularformel |
C18H14O7 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
6-hydroxy-3,4,5-trimethoxy-8,14-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one |
InChI |
InChI=1S/C18H14O7/c1-21-16-13-8-7-11(19)24-9-5-4-6-10(12(8)9)25-15(13)14(20)17(22-2)18(16)23-3/h4-7,20H,1-3H3 |
InChI-Schlüssel |
UNMIIMSOJXFNMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1C3=CC(=O)OC4=C3C(=CC=C4)O2)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


